N-[(3Z)-3-(1-AMINOETHYLIDENE)-3-CYANO-1,1,1-TRIFLUORO-2-(TRIFLUOROMETHYL)PROPAN-2-YL]-2,4-DICHLOROBENZAMIDE
Overview
Description
N-[(3Z)-3-(1-AMINOETHYLIDENE)-3-CYANO-1,1,1-TRIFLUORO-2-(TRIFLUOROMETHYL)PROPAN-2-YL]-2,4-DICHLOROBENZAMIDE is a complex organic compound characterized by its unique structure, which includes trifluoromethyl groups, a cyano group, and dichlorobenzamide
Preparation Methods
Synthetic Routes and Reaction Conditions
Common synthetic routes may involve the use of trifluoromethyl ketones and benzophenone imines . Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
N-[(3Z)-3-(1-AMINOETHYLIDENE)-3-CYANO-1,1,1-TRIFLUORO-2-(TRIFLUOROMETHYL)PROPAN-2-YL]-2,4-DICHLOROBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Halogen atoms in the dichlorobenzamide moiety can be substituted with other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, play a critical role in determining the reaction outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
N-[(3Z)-3-(1-AMINOETHYLIDENE)-3-CYANO-1,1,1-TRIFLUORO-2-(TRIFLUOROMETHYL)PROPAN-2-YL]-2,4-DICHLOROBENZAMIDE has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of N-[(3Z)-3-(1-AMINOETHYLIDENE)-3-CYANO-1,1,1-TRIFLUORO-2-(TRIFLUOROMETHYL)PROPAN-2-YL]-2,4-DICHLOROBENZAMIDE involves its interaction with specific molecular targets and pathways. The compound’s trifluoromethyl groups and cyano group contribute to its binding affinity and specificity towards certain enzymes and receptors . These interactions can modulate biological processes, leading to desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyl ketones: Share the trifluoromethyl group but differ in their overall structure and reactivity.
Benzophenone imines: Contain similar structural motifs but have different functional groups and applications
Indole derivatives: Exhibit diverse biological activities and are used in various therapeutic applications.
Uniqueness
N-[(3Z)-3-(1-AMINOETHYLIDENE)-3-CYANO-1,1,1-TRIFLUORO-2-(TRIFLUOROMETHYL)PROPAN-2-YL]-2,4-DICHLOROBENZAMIDE stands out due to its combination of trifluoromethyl groups, cyano group, and dichlorobenzamide moiety, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in multiple scientific disciplines .
Properties
IUPAC Name |
N-[(Z)-4-amino-3-cyano-1,1,1-trifluoro-2-(trifluoromethyl)pent-3-en-2-yl]-2,4-dichlorobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2F6N3O/c1-6(24)9(5-23)12(13(17,18)19,14(20,21)22)25-11(26)8-3-2-7(15)4-10(8)16/h2-4H,24H2,1H3,(H,25,26)/b9-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOBDBRARLPRXCM-RMKNXTFCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C#N)C(C(F)(F)F)(C(F)(F)F)NC(=O)C1=C(C=C(C=C1)Cl)Cl)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C(/C#N)\C(C(F)(F)F)(C(F)(F)F)NC(=O)C1=C(C=C(C=C1)Cl)Cl)/N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2F6N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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